Aluminum monostearate

Description

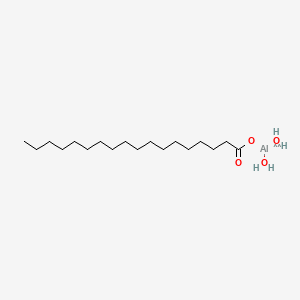

Aluminium monostearate is a salt of stearic acid and aluminium with the molecular formula Al(OH)2C18H35O2. Also known as dihydroxyaluminium or dihydroxy(stearato)aluminium, it is used to form gels in the packaging of pharmaceuticals and in the preparation of colors for cosmetics. While considered safe for use, extensive usage may result in aluminum accumulation.

Aluminium monostearate is a salt of stearic acid and aluminium. It is used to form gels in the packaging of pharmaceuticals, and in the preparation of colors for cosmetics. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740, L763)

Structure

2D Structure

Properties

InChI |

InChI=1S/C18H36O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2-17H2,1H3,(H,19,20);;2*1H2/q;+1;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPZNTLJVJGRCI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[Al].O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39AlO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048697 | |

| Record name | Aluminum monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Aluminum, dihydroxy(octadecanoato-.kappa.O)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7047-84-9 | |

| Record name | Aluminum monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01375 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum, dihydroxy(octadecanoato-.kappa.O)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroxyaluminium stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Aluminum monostearate chemical structure and properties

An In-depth Technical Guide to Aluminum Monostearate

Introduction

This compound is an organometallic compound, specifically the aluminum salt of stearic acid. It is a versatile and widely used substance in various industries, including pharmaceuticals, cosmetics, and manufacturing.[1] In the pharmaceutical and drug development sectors, it serves as a crucial excipient, valued for its properties as a gelling agent, emulsion stabilizer, viscosity-increasing agent, and anti-caking agent.[2][3][4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is systematically named Dihydroxy(stearoyloxy)aluminium or Dihydroxy(octadecanoato-O-)aluminium. Its chemical formula is Al(OH)₂(C₁₈H₃₅O₂).[5] The structure consists of a central aluminum atom bonded to two hydroxyl (-OH) groups and one stearate (C₁₇H₃₅COO⁻) ligand. The long hydrocarbon tail of the stearate molecule imparts significant hydrophobic character, while the aluminum-hydroxyl portion provides a polar head.

It is important to note that commercial this compound is often not a pure compound but a mixture of this compound, aluminum monopalmitate, and potentially di- and tri-stearate versions.[6][7] The United States Pharmacopeia (USP) specifies that the fatty acid fraction must contain not less than 40.0% stearic acid and that the sum of stearic and palmitic acids must be not less than 90.0%.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 7047-84-9 [chemicalbook.com]

- 3. This compound - CD Formulation [formulationbio.com]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. Aluminium monostearate - Wikipedia [en.wikipedia.org]

- 6. This compound n Aluminum Distearate USP NF Manufacturers [anmol.org]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. trungtamthuoc.com [trungtamthuoc.com]

Spectroscopic Properties of Aluminum Monostearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of aluminum monostearate, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their formulations.

Introduction to this compound

This compound is a salt of stearic acid and aluminum, with the chemical formula Al(OH)₂C₁₈H₃₅O₂.[1] It is widely used in the pharmaceutical, cosmetic, and food industries as a gelling agent, thickener, and stabilizer.[2] The spectroscopic characterization of this compound is crucial for quality control, formulation development, and understanding its molecular structure and interactions with other components.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups and molecular structure of this compound. The formation of the metal soap is characterized by the disappearance of the carboxylic acid C=O stretching vibration of stearic acid and the appearance of characteristic carboxylate (COO⁻) stretching bands.[3][4]

Quantitative FTIR Data

The following table summarizes the characteristic infrared absorption peaks for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3695 | O-H stretch | Stretching vibration of the hydroxyl groups attached to the aluminum atom. |

| 2955-2965 | asym. C-H stretch (CH₃) | Asymmetric stretching of the terminal methyl group of the stearate chain. |

| 2915-2925 | asym. C-H stretch (CH₂) | Asymmetric stretching of the methylene groups in the stearate chain. |

| 2850-2855 | sym. C-H stretch (CH₂) | Symmetric stretching of the methylene groups in the stearate chain. |

| 1580-1610 | asym. COO⁻ stretch | Asymmetric stretching of the carboxylate group coordinated to the aluminum ion. The position of this band is indicative of the coordination mode. |

| 1460-1470 | sym. COO⁻ stretch & CH₂ bend | Symmetric stretching of the carboxylate group and bending (scissoring) of the methylene groups. |

| 1400-1420 | CH₂ bend | Bending vibration of the methylene groups adjacent to the carboxylate. |

| ~1100 | C-C stretch | Skeletal C-C stretching vibrations of the stearate backbone. |

| 970-980 | Al-O-H bend | Bending vibration of the Al-O-H group. |

| 720-730 | CH₂ rock | Rocking vibration of the long methylene chain. |

| 600-650 | Al-O stretch | Stretching vibrations of the aluminum-oxygen bonds, indicative of an octahedral (AlO₆) coordination environment. |

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for analyzing solid powders like this compound.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the ATR pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the FTIR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

-

Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction and other spectral manipulations may be performed as needed.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive cloth.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure and chemical environment of this compound. Solid-state NMR is particularly useful for characterizing this compound.

Quantitative NMR Data

Solid-State ²⁷Al NMR: This technique is highly sensitive to the coordination environment of the aluminum nucleus.

| Chemical Shift (ppm) | Coordination Environment |

| 50 - 80 | Tetrahedral (AlO₄) |

| 20 - 50 | Pentacoordinated (AlO₅) |

| 0 - 15 | Octahedral (AlO₆)[5] |

For this compound, where the aluminum is expected to be in an octahedral environment, the ²⁷Al NMR signal would typically appear in the 0-15 ppm range.

¹H and ¹³C NMR: Specific experimental NMR data for this compound is not widely available in the literature. However, the expected chemical shifts for the stearate ligand can be predicted based on the known ranges for fatty acids and their derivatives.

Predicted ¹H NMR Chemical Shifts for the Stearate Ligand:

| Chemical Shift (ppm) | Assignment |

| ~2.2 | α-CH₂ (next to COO⁻) |

| ~1.6 | β-CH₂ |

| 1.2-1.4 | -(CH₂)₁₄- |

| ~0.9 | Terminal CH₃ |

Predicted ¹³C NMR Chemical Shifts for the Stearate Ligand:

| Chemical Shift (ppm) | Assignment |

| ~180 | COO⁻ |

| ~34 | α-CH₂ |

| ~25 | β-CH₂ |

| 29-30 | -(CH₂)₁₄- |

| ~23 | CH₂ next to terminal CH₃ |

| ~14 | Terminal CH₃ |

Experimental Protocol for NMR Analysis

Solid-State NMR Sample Preparation:

-

Sample Grinding: The this compound sample should be a fine, homogeneous powder. If necessary, grind the sample using an agate mortar and pestle.

-

Rotor Packing: Carefully pack the powdered sample into a zirconia rotor (e.g., 4 mm or 7 mm diameter). It is crucial to pack the sample tightly and evenly to ensure stable magic-angle spinning (MAS).

-

Rotor Capping: Securely cap the rotor to contain the sample during high-speed spinning.

Solution-State NMR Sample Preparation (for analysis of the stearate ligand after hydrolysis):

-

Hydrolysis: To analyze the stearate ligand by solution-state NMR, the this compound can be hydrolyzed by treatment with an acid (e.g., HCl) to liberate the stearic acid.

-

Extraction: The liberated stearic acid can be extracted into a suitable organic solvent.

-

Solvent Selection: Dissolve the extracted stearic acid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.

-

Sample Filtration: Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

-

Sample Volume: The final sample volume in a standard 5 mm NMR tube should be approximately 0.6-0.7 mL.

Conclusion

The spectroscopic techniques of FTIR and NMR are indispensable tools for the characterization of this compound. FTIR provides valuable information on the formation of the metal soap and the presence of key functional groups, while solid-state ²⁷Al NMR offers direct insight into the coordination environment of the aluminum center. While solution-state ¹H and ¹³C NMR of the intact molecule are challenging, analysis of the hydrolyzed stearate ligand can confirm its structure. The data and protocols presented in this guide are intended to assist researchers and professionals in the effective application of these techniques for the analysis of this compound in various scientific and industrial settings.

References

A Deep Dive into the Thermal Analysis of Aluminum Monostearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of aluminum monostearate, a widely used excipient in the pharmaceutical, cosmetic, and polymer industries. Understanding the thermal behavior of this material is critical for ensuring product stability, optimizing manufacturing processes, and guaranteeing the quality of the final product. This document focuses on two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering detailed experimental protocols and a summary of available data.

Introduction to this compound

This compound is an aluminum salt of stearic acid with the chemical formula Al(OH)₂C₁₈H₃₅O₂.[1] It is a fine, white to off-white powder, insoluble in water, alcohol, and ether, but soluble in oils and organic solvents when heated.[2] Its primary functions in various formulations include acting as a thickening agent, gelling agent, anti-caking agent, and lubricant. The thermal stability and phase transitions of this compound are key parameters that influence its performance in these applications.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is invaluable for determining the thermal stability, decomposition profile, and composition of materials like this compound.

Expected Thermal Events in TGA of this compound

The TGA curve of this compound is expected to show a significant mass loss corresponding to its decomposition. The decomposition of metal stearates generally involves the breakdown of the organic fatty acid chain, leaving behind a stable metal oxide residue. For this compound, this residue would be aluminum oxide (Al₂O₃). Studies on various metal stearates indicate that aluminum stearate exhibits rapid weight loss at temperatures above approximately 200°C.[3] The complete decomposition and evaporation of the organic components for similar metal stearates are often observed at temperatures reaching up to around 610°C.[3]

Summary of Quantitative TGA Data

While specific, detailed quantitative TGA data for this compound is not extensively published, the following table summarizes the expected decomposition behavior based on the analysis of similar metal stearates.

| Thermal Event | Onset Temperature (°C) | Key Decomposition Range (°C) | Noteworthy Characteristics |

| Decomposition | > 200 | 200 - 610 | The process involves the breakdown of the stearate's organic portion, leading to the formation of a stable aluminum oxide residue. |

Detailed Experimental Protocol for TGA

The following protocol provides a generalized yet detailed methodology for conducting a TGA of this compound, based on common practices for metal stearates.[1][4]

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[4]

-

Record the initial sample mass precisely.

Instrument Setup:

-

Purge the TGA instrument with an inert gas, such as nitrogen, at a consistent flow rate (e.g., 20-40 mL/min) to create an inert atmosphere and prevent oxidation.[1][4]

-

Program the temperature profile:

-

Equilibrate at a starting temperature (e.g., 20-30°C).

-

Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature of at least 700°C to ensure complete decomposition.[1]

-

Data Acquisition and Analysis:

-

Continuously record the sample's mass as a function of temperature.

-

Plot the percentage of mass loss versus temperature to generate the TGA curve.

-

Determine the onset temperature of decomposition, which is the point where significant mass loss begins.

-

Calculate the percentage of mass loss for each distinct decomposition step.

-

Generate the derivative of the TGA curve (DTG curve) to identify the temperatures at which the rate of mass loss is maximal.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC is essential for identifying thermal transitions such as melting, crystallization, and solid-state transitions.

Expected Thermal Events in DSC of this compound

The DSC thermogram of this compound can be complex, often showing multiple endothermic events. These can be attributed to the melting of the material, as well as potential polymorphic transitions or the presence of different stearate forms (mono-, di-, tri-stearate) and free fatty acids in commercial samples. The melting point of this compound is generally reported to be around 155°C.[5] However, DSC studies have shown multiple peaks, for instance, at approximately 75.5°C, 90°C, and 127°C for a commercial sample.[6]

Summary of Quantitative DSC Data

The following table summarizes the melting point data for aluminum stearate from various preparations as determined by DSC.

| Sample (Stearic Acid/Sodium Hydroxide Ratio) | Melting Points by DSC (°C) |

| 1:1.2 | 71, 90 |

| 1:1.4 | 74, 90, 135 |

| 1:1.5 | 75.5, 90, 127 |

| Commercial Sample | 55, 86, 120 |

Data sourced from a study on the preparation and characterization of aluminum stearate.[6]

Detailed Experimental Protocol for DSC

The following is a detailed protocol for performing a DSC analysis of this compound.[1][7]

Instrumentation: A calibrated differential scanning calorimeter is required.

Sample Preparation:

-

Accurately weigh a small sample of this compound (typically 5-10 mg) into a standard aluminum DSC pan.[1]

-

Hermetically seal the pan with a lid. A pinhole in the lid is often used to allow for the escape of any evolved gases.[1]

-

Use an empty, sealed aluminum pan as a reference.

Instrument Setup:

-

Purge the DSC instrument with an inert gas, such as nitrogen, at a flow rate of approximately 20 mL/min to prevent oxidative degradation.[1]

-

Program the thermal cycle:

-

First Heating Scan: Heat the sample at a constant rate of 10°C/min to a temperature well above its expected melting point (e.g., 200°C) to erase its previous thermal history.[1]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point.

-

Second Heating Scan: Perform a second heating scan at the same rate as the first to observe the melting of the recrystallized material.

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify and analyze the endothermic peaks, which correspond to melting and other phase transitions.

-

Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHf) for each thermal event.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Conclusion

The thermal analysis of this compound using TGA and DSC provides critical data for its application in various industries. TGA elucidates its thermal stability and decomposition characteristics, while DSC reveals its melting behavior and polymorphic transitions. The experimental protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in characterizing this important material and ensuring its optimal performance in their formulations. Further research to establish a more detailed and standardized set of quantitative thermal data for this compound would be beneficial for the scientific community.

References

X-ray Diffraction (XRD) Analysis of Aluminum Monostearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the X-ray Diffraction (XRD) analysis of aluminum monostearate. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide covers the fundamental principles of XRD as applied to this compound, detailed experimental protocols, and the interpretation of diffraction data. Due to the limited availability of specific, published quantitative XRD data for pure this compound, this guide synthesizes best practices for powder diffraction and presents an illustrative dataset. The document also includes workflow diagrams to visually represent the analytical process.

Introduction to this compound

This compound is an organic compound, a salt of stearic acid and aluminum, with the chemical formula Al(OH)₂C₁₈H₃₅O₂.[1] Also known as aluminum dihydroxide stearate, it is a fine, white to yellowish-white, bulky powder with a faint, characteristic odor.[2] Commercial aluminum stearate is often a mixture of the mono-, di-, and tristearate forms, with the distearate often being the dominant form.[3][4]

In the pharmaceutical industry, this compound is widely used as a gelling agent for oils, a viscosity-increasing agent in nonaqueous formulations, and an emulsion stabilizer.[2] It is also utilized in the packaging of pharmaceuticals and in the preparation of cosmetics.[1][5] The crystalline or amorphous nature of this compound, which can be elucidated by XRD, is a critical quality attribute that can influence its performance in these applications.

Principles of X-ray Diffraction (XRD)

X-ray diffraction is a powerful non-destructive analytical technique used to determine the crystallographic structure of a material. When a sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a pattern that is characteristic of the material's crystal structure. The angles and intensities of the diffracted X-rays are recorded to produce a diffractogram.

For this compound, which can exist in a poorly crystalline or semi-crystalline state, XRD can be used to:

-

Identify the crystalline phases present: Distinguish between different forms of aluminum stearate (mono-, di-, tri-) if they have distinct crystal structures.

-

Assess the degree of crystallinity: Determine the proportion of crystalline to amorphous content in a sample.

-

Characterize the microstructure: Provide information on crystallite size and lattice strain.

The analysis of aluminum soaps often reveals broad peaks in the XRD pattern, which is indicative of a poorly crystalline or microcrystalline structure.[6]

Experimental Protocol for XRD Analysis of this compound

The following protocol is a generalized procedure based on best practices for powder X-ray diffraction of pharmaceutical materials. Actual parameters may need to be optimized depending on the specific instrument and sample characteristics.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data. The goal is to present a flat, smooth, and representative sample to the X-ray beam.

-

Grinding: If the this compound sample is not a fine powder, it should be gently ground using a mortar and pestle to achieve a uniform, fine particle size. Avoid aggressive grinding, which can induce amorphization or phase transformations.

-

Sieving: To ensure a narrow particle size distribution, the ground powder can be passed through a fine-mesh sieve (e.g., <45 µm).

-

Mounting: The fine powder is then carefully packed into a sample holder. The "well mount" or "cavity mount" method is commonly used. The powder is pressed into the well to create a smooth surface that is coplanar with the surface of the sample holder.

Instrumentation and Data Collection

A standard powder diffractometer is used for the analysis. The following are typical instrument settings:

| Parameter | Typical Value |

| X-ray Source | Copper (Cu Kα) |

| Wavelength (λ) | 1.5406 Å |

| Voltage | 40 kV |

| Current | 40 mA |

| Goniometer | Bragg-Brentano geometry |

| Scan Range (2θ) | 2° to 40° |

| Step Size | 0.02° |

| Scan Speed/Time per Step | 1 second |

| Divergence Slit | 1° |

| Receiving Slit | 0.2 mm |

| Detector | Scintillation or solid-state detector |

Data Analysis and Interpretation

The output of an XRD experiment is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ).

-

Phase Identification: The positions of the diffraction peaks (in terms of 2θ) are used to identify the crystalline phases present in the sample by comparing them to a database of known diffraction patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

-

d-Spacing Calculation: The d-spacing (the distance between parallel planes of atoms in the crystal) for each peak is calculated using Bragg's Law: nλ = 2d sin(θ) where n is an integer (usually 1), λ is the wavelength of the X-rays, d is the d-spacing, and θ is the diffraction angle.

-

Crystallinity Assessment: The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total integrated intensity (crystalline peaks + amorphous halo).

-

Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation: τ = Kλ / (β cos(θ)) where τ is the mean crystallite size, K is a dimensionless shape factor (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak in radians, and θ is the Bragg angle.

Illustrative XRD Data for this compound

| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 5.5 | 16.05 | 20 |

| 19.8 | 4.48 | 100 |

| 21.5 | 4.13 | 85 |

| 23.2 | 3.83 | 60 |

Note: The broadness of the peaks in an actual diffractogram would suggest a material with low crystallinity or very small crystallite size.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the typical workflow for the XRD analysis of this compound.

Caption: Workflow for XRD Analysis of this compound.

Relationship between Aluminum Stearate Forms

This diagram illustrates the relationship between stearic acid, aluminum hydroxide, and the different forms of aluminum stearate.

Caption: Formation of Different Aluminum Stearates.

Conclusion

X-ray diffraction is an indispensable tool for the solid-state characterization of this compound, providing valuable insights into its crystallinity and phase composition. This information is critical for ensuring product quality and performance in pharmaceutical and other applications. While detailed, quantitative XRD data for this compound is not widely published, the methodologies and principles outlined in this guide provide a solid foundation for researchers to conduct their own analyses and interpret the results effectively. Further research to establish a comprehensive and validated XRD database for different grades of this compound would be a valuable contribution to the field.

References

- 1. Aluminium monostearate - Wikipedia [en.wikipedia.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. scispace.com [scispace.com]

- 4. Frontiers | Influence of type of aluminium stearate on triboelectrification of dry-coated surfaces of functionalised glass beads [frontiersin.org]

- 5. This compound technical, 75 Al, powder 7047-84-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Self-assembly of aluminum monostearate in nonpolar liquids

An In-Depth Technical Guide to the Self-Assembly of Aluminum Monostearate in Nonpolar Liquids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (AMS), an aluminum salt of stearic acid with the chemical formula Al(OH)₂(C₁₈H₃₅O₂), is a widely utilized organogelator known for its ability to form thermally reversible gels in nonpolar liquids. This capability stems from its amphiphilic nature, which drives the self-assembly of its molecules into complex three-dimensional networks. These organogels are integral to a multitude of applications, including as thickening and stabilizing agents in pharmaceuticals, cosmetics, lubricants, and paints. This technical guide provides a comprehensive overview of the core principles governing the self-assembly of AMS in nonpolar solvents, details on factors influencing gelation, a summary of typical quantitative data, and standardized protocols for the preparation and characterization of these systems.

The Mechanism of Self-Assembly and Gelation

The formation of a stable gel from this compound in a nonpolar liquid is a multi-step process driven by thermodynamics and molecular interactions. The process is initiated by heating the AMS-solvent mixture, which provides the necessary energy to overcome intermolecular forces and dissolve the gelator. Upon cooling, the system becomes supersaturated, triggering the self-assembly process.

The AMS molecule possesses a polar headgroup, composed of the aluminum center with hydroxyl groups, and a long, nonpolar hydrocarbon tail from the stearate chain. This amphiphilic character is the primary driver of self-assembly in a nonpolar environment. To minimize unfavorable interactions between the polar heads and the nonpolar solvent, the AMS molecules aggregate to form reverse micelles.

These primary micellar structures then assemble into a three-dimensional network through a combination of hydrogen bonding between the hydroxyl groups and metal-oxygen bridging (coordination bonds) involving the aluminum centers. This hierarchical aggregation leads to the formation of fibrillar strands that entangle and create a network capable of immobilizing large volumes of the nonpolar solvent, resulting in the formation of a macroscopic gel.

Factors Influencing Gelation and Gel Properties

The efficacy of gelation and the final physicochemical properties of the organogel are highly dependent on several key factors. Understanding and controlling these variables is crucial for tailoring the material for specific applications.

-

Concentration of AMS: A minimum concentration of the gelator, known as the Critical Gelation Concentration (CGC), is required to form a stable, self-supporting gel. Below the CGC, only a viscous liquid or a weak, unstable gel is formed. Above the CGC, increasing the AMS concentration generally leads to stronger, stiffer gels with higher viscosity and thermal stability.

-

Solvent Polarity: AMS is most effective in nonpolar organic solvents and oils, such as hydrocarbons (e.g., benzene, decalin) and vegetable oils. The incompatibility between the polar head of AMS and the nonpolar solvent is the driving force for the initial self-assembly into reverse micelles.

-

Temperature and Cooling Rate: The gel-sol transition is thermally reversible. The temperature at which the gel melts upon heating is the gel melting temperature (Tm). The rate of cooling from a hot solution can significantly impact the microstructure of the gel network. Rapid cooling can lead to smaller, more numerous crystalline junctions, potentially resulting in a stronger gel.

-

Purity and Stoichiometry: Commercial aluminum stearate can be a mixture of mono-, di-, and tristearates. The gelling properties vary between these forms, with different types being more effective in oils of varying viscosities. The presence of impurities or free fatty acids can also disrupt the self-assembly process and affect the final gel properties.

Quantitative Data Presentation

Table 1: Example Critical Gelation Concentrations (CGC) for Organogelators in Various Oils (Note: This data is for sorbitan monostearate (Span 60) and serves as an illustrative example.)

| Organogelator | Oil Type | Critical Gelation Concentration (% w/w) | Reference |

| Span 60 | Mustard Oil | 17 | |

| Span 60 | Sesame Oil | 15 | |

| Span 60 | Rapeseed Oil | 15 | |

| Span 60 | Olive Oil | 19 |

Table 2: Representative Rheological Properties of Organogels (Note: Data illustrates typical values for monostearate-based organogels under oscillatory shear.)

| Gel System | Concentration (% w/w) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Conditions | Reference |

| SMS/Sesame Oil | 15 | ~1,000 - 10,000 | ~100 - 1,000 | 1 Hz, 25°C | |

| GMS/Vegetable Oil | 10 - 20 | ~10,000 - 100,000 | ~1,000 - 10,000 | 1 Hz, 25°C | |

| GMS/Sunflower Oil | 5 | ~60,000 | ~6,000 | 1 Hz, 25°C |

Table 3: Example Thermal Properties (Melting Temperature) of Organogels from DSC (Note: Data illustrates typical values for monostearate-based organogels.)

| Gel System | Concentration (% w/w) | Peak Melting Temp (Tₘ) (°C) | Reference |

| SMS/Sesame Oil | 15 - 20 | 50 - 55 | |

| GMS/Sunflower Oil | 5 | ~65 | |

| GMS/Castor Oil | 20 | ~55 - 60 |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the preparation and characterization of this compound organogels.

Protocol for Organogel Preparation

-

Weighing: Accurately weigh the desired amount of this compound and the nonpolar solvent to achieve the target concentration (e.g., 2-20% w/w).

-

Dissolution: Combine the AMS and solvent in a sealed, temperature-controlled vessel. Heat the mixture to a temperature above the gel's melting point (e.g., 70-80°C) while stirring continuously until the AMS is fully dissolved and the solution is clear.

-

Gelation: Remove the solution from the heat source and allow it to cool to room temperature. For reproducible results, a controlled cooling rate is recommended.

-

Maturation: Store the resulting gel at a constant temperature (e.g., 25°C) for at least 24 hours to allow the gel network to fully mature and reach equilibrium before characterization.

Protocol for Rheological Characterization

Rheological measurements are critical for quantifying the mechanical properties of the gel.

-

Instrumentation: Use a controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-and-plate geometry. A temperature control unit (e.g., Peltier) is essential.

-

Sample Loading: Carefully transfer a sufficient amount of the matured organogel onto the rheometer's lower plate. Lower the upper geometry to the desired gap (e.g., 1 mm) and trim any excess sample. Allow the sample to equilibrate at the test temperature for 5-10 minutes.

-

Amplitude Sweep (Strain Sweep): To determine the Linear Viscoelastic Region (LVER), perform an amplitude sweep at a constant frequency (e.g., 1 Hz) over a range of strain values (e.g., 0.001% to 100%). The LVER is the range where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

-

Frequency Sweep: Select a strain value within the LVER determined in the previous step. Perform a frequency sweep over a range of frequencies (e.g., 0.1 to 100 rad/s or 0.016 to 16 Hz) to evaluate the gel's response to different deformation timescales. For a true gel, G' will be significantly higher than G'' and relatively independent of frequency.

-

Temperature Sweep: To determine the gel-sol transition temperature, perform a temperature ramp (e.g., from 25°C to 90°C at 2-5°C/min) at a constant frequency and strain (within the LVER), monitoring the drop in G' as the gel melts.

Protocol for Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to measure the thermal transitions of the organogel, such as melting and crystallization.

-

Sample Preparation: Accurately weigh 5-15 mg of the organogel into an aluminum DSC pan. Hermetically seal the pan to prevent solvent evaporation during the heating process. Prepare an empty, sealed aluminum pan to use as a reference.

-

Instrumentation: Place the sample and reference pans into the DSC instrument.

-

Thermal Program: Set up a temperature program. A typical program involves:

-

An initial equilibration step at the starting temperature (e.g., 25°C).

-

A heating ramp at a constant rate (e.g., 5-10°C/min) to a temperature well above the expected melting point (e.g., 100°C).

-

A cooling ramp back to the starting temperature at the same rate to observe crystallization.

-

-

Data Analysis: The heat flow is recorded as a function of temperature. The endothermic peak on the heating curve corresponds to the gel melting (Tₘ), and the area under the peak corresponds to the enthalpy of melting (ΔH).

Protocol for Microstructural Analysis (Scanning Electron Microscopy - SEM)

SEM provides direct visualization of the gel's three-dimensional network structure.

-

Sample Preparation (Cryo-SEM or Xerogel Method):

-

Cryo-SEM (Preferred): Flash-freeze a small portion of the gel in liquid nitrogen. Transfer the frozen sample to a cryo-preparation chamber where it is fractured to expose an internal surface. The surface may be lightly sublimated (etched) to remove some surface solvent and reveal the network structure.

-

Xerogel Method: Immerse the organogel in a suitable solvent (e.g., isobutanol, ethanol) to selectively remove the oil phase without dissolving the AMS network, a process known as de-oiling. This leaves behind a dried "xerogel." This method can sometimes introduce artifacts due to network collapse during drying.

-

-

Coating: Coat the prepared sample (fractured cryo-sample or xerogel) with a thin conductive layer (e.g., gold, palladium) using a sputter coater to prevent charging under the electron beam.

-

Imaging: Transfer the coated sample to the SEM chamber. Image the surface using an appropriate accelerating voltage (e.g., 5-15 kV) to visualize the fibrillar network, pore size, and overall morphology.

Conclusion

The self-assembly of this compound in nonpolar liquids is a complex yet controllable process that gives rise to materials with tunable rheological and thermal properties. The formation of a robust, three-dimensional fibrillar network is governed by a hierarchy of interactions, from micelle formation to hydrogen bonding and metallic coordination. By carefully controlling parameters such as gelator concentration, solvent choice, and thermal history, researchers and developers can engineer AMS-based organogels for a wide array of specialized applications in the pharmaceutical, cosmetic, and materials science industries. The experimental protocols detailed herein provide a standardized framework for the reliable characterization and development of these versatile systems.

A Technical Guide to the Hydrophobicity of Aluminum Monostearate

Executive Summary: Aluminum monostearate is a multifunctional organometallic compound widely utilized across the pharmaceutical, cosmetic, and manufacturing industries. Its efficacy in numerous applications is fundamentally derived from its pronounced hydrophobic character. This technical guide elucidates the molecular basis of this hydrophobicity, presents qualitative and quantitative data, details relevant experimental protocols for its synthesis and characterization, and explores its applications for researchers, scientists, and drug development professionals. The amphiphilic nature of this compound, featuring a polar aluminum dihydroxide head and a long, non-polar stearate tail, dictates its orientation at interfaces to create a formidable water-repellent barrier.

Introduction

This compound is an aluminum salt of stearic acid, a long-chain saturated fatty acid.[1] It is a fine, white to yellowish-white, bulky powder with a faint, characteristic odor. As a metallic soap, it possesses a unique molecular structure that confers properties such as thickening, lubrication, and emulsion stabilization.[2][3] However, its most defining feature is its hydrophobicity, or water repellency, which makes it an invaluable excipient and additive.[2][4]

In the pharmaceutical and cosmetic sectors, this property is leveraged to create water-resistant formulations, improve the stability of non-aqueous products, and act as a lubricant in tablet manufacturing.[3] This guide provides a detailed examination of the physicochemical principles governing this critical property.

The Chemical Basis of Hydrophobicity

The hydrophobicity of this compound is a direct consequence of its molecular architecture. The compound is amphiphilic, meaning it contains both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part.

Molecular Structure

The chemical formula for this compound is Al(OH)₂(C₁₈H₃₅O₂).[1] Its structure consists of:

-

A Polar "Head": The dihydroxy aluminum group, Al(OH)₂⁺, is ionic and polar, giving it hydrophilic characteristics.

-

A Non-Polar "Tail": The stearate group, CH₃(CH₂)₁₆COO⁻, is a long 18-carbon hydrocarbon chain that is non-polar and therefore hydrophobic.[5] This long alkyl chain is the primary contributor to the molecule's water-repellent nature.

Caption: Molecular structure of this compound.

Mechanism of Water Repellency

When this compound is applied to a surface or incorporated into a formulation, the molecules orient themselves to minimize the energy of the system. On a hydrophilic surface, the polar aluminum dihydroxide heads are attracted to the surface, causing the molecules to align with their hydrophobic stearate tails pointing away from the surface.[6] This dense layer of outward-facing hydrocarbon chains creates a low-energy, non-polar interface that physically repels water, preventing wetting. This phenomenon is the basis for its use as a waterproofing agent.[2][4]

Caption: Water repellency via oriented hydrophobic tails.

Quantitative Assessment of Hydrophobicity

The hydrophobicity of a powdered substance like this compound is primarily quantified through solubility analysis and contact angle measurements.

Solubility Data

Solubility provides a fundamental measure of a substance's interaction with a solvent. This compound is characterized by its extremely low solubility in polar solvents, particularly water, and its ability to form gels or dissolve in certain non-polar organic solvents, especially when heated.

| Property | Solvent | Solubility / Behavior | Citation(s) |

| Solubility | Water | Practically Insoluble | |

| Alcohol (Ethanol) | Insoluble / Soluble | ||

| Ether | Insoluble | ||

| Behavior | Aliphatic & Aromatic Hydrocarbons | Forms a gel | |

| Benzene, Acids, Common Solvents | Soluble (when hot) | ||

| Vegetable Oils | Dissolves on heating; can form a gel on cooling |

Table 1: Physicochemical and Solubility Properties of this compound.

Contact Angle Measurements

The contact angle is the most direct quantitative measure of surface wettability. A liquid droplet on a solid surface will form a specific angle at the liquid-solid-vapor interface.

-

Contact Angle < 90°: Indicates a hydrophilic surface (good wetting).

-

Contact Angle > 90°: Indicates a hydrophobic surface (poor wetting).[7]

While specific, standardized contact angle values for this compound powder are not widely published in readily available literature, its well-documented use as a water-repellent agent confirms its hydrophobic nature.[2] Experimental determination via methods outlined in Section 4.0 would be expected to yield a high contact angle with water.

| Parameter | Liquid | Expected Result | Rationale |

| Contact Angle (θ) | Water | > 90° | The non-polar stearate chain repels polar water molecules, leading to poor wetting and a high contact angle.[4][5] |

| Contact Angle (θ) | Hexane (or other non-polar alkane) | ≈ 0° | Non-polar liquids will readily wet the non-polar surface, leading to complete spreading and a contact angle near zero.[8] |

Table 2: Expected Quantitative Hydrophobicity of this compound.

Experimental Protocols

Standardized methods are crucial for the synthesis and characterization of this compound's properties.

Synthesis of this compound (Precipitation Method)

This common method involves the reaction of a soluble aluminum salt with a soluble stearate salt in an aqueous solution, causing the insoluble this compound to precipitate.[9]

Methodology:

-

Preparation of Sodium Stearate Solution: Dissolve stearic acid and sodium hydroxide in water (a common molar ratio is 1:1.5 acid to alkali) and heat to create a solution of sodium stearate.[9]

-

Preparation of Aluminum Salt Solution: Dissolve an aluminum salt, such as aluminum chloride or potassium alum, in water.[10][11]

-

Precipitation: Slowly add the aluminum salt solution to the sodium stearate solution while stirring. The mixture is heated on a water bath until this compound precipitates out of the solution.[10][11]

-

Isolation and Purification: The precipitate is separated by filtration.

-

Washing: The collected solid is washed with warm water to remove residual soluble ions.[11]

-

Drying: The final product is dried in an oven to a constant mass.

Caption: Workflow for the synthesis of this compound.

Measurement of Powder Wettability (Washburn Method)

The Washburn method is an indirect technique for measuring the contact angle of a powder using a force tensiometer.[12] It relates the rate of liquid penetration into a packed powder bed to the contact angle of the liquid on the powder.[8]

Methodology:

-

Powder Packing: A consistent mass of this compound powder is packed into a special sample holder with a permeable filter base to achieve a uniform packing density. This step is critical for reproducibility.[13]

-

Determine Material Constant (C):

-

A liquid known to completely wet the powder (contact angle = 0°), such as n-hexane, is used.[8]

-

The holder is suspended from a force tensiometer and brought into contact with the hexane.

-

The tensiometer records the mass of liquid wicked into the powder over time.

-

The material constant C is calculated from the slope of the plot of mass squared versus time, using the known density, surface tension, and viscosity of hexane.[13]

-

-

Measure Contact Angle with Water:

-

A fresh, identically packed powder sample is prepared.

-

The experiment is repeated using purified water as the test liquid.

-

The contact angle (θ) is then calculated using the previously determined material constant C and the known properties of water.[13]

-

Note: This method is not suitable for contact angles greater than 90° as capillary penetration will not occur spontaneously.[13] Alternative methods may be required.

-

Caption: Workflow for the Washburn Method.

Measurement of Contact Angle (Sessile Drop Method)

This method provides a direct visual measurement of the contact angle but requires the powder to be formed into a smooth, non-porous surface.[7]

Methodology:

-

Pellet Preparation: this compound powder is compressed under high pressure using a hydraulic press to form a smooth, flat pellet.[14]

-

Droplet Deposition: The pellet is placed on the stage of an optical tensiometer or goniometer. A micro-syringe is used to gently deposit a small, precise volume of purified water onto the pellet's surface.[13]

-

Image Capture: A high-resolution camera captures the profile of the droplet at the solid-liquid interface.

-

Angle Analysis: Software analyzes the captured image to determine the angle formed between the tangent of the droplet and the surface of the pellet. This angle is the static contact angle.

Applications in Research and Drug Development

The hydrophobicity of this compound is central to its utility in pharmaceutical and cosmetic formulations.

-

Water-Repellent Formulations: It is a key ingredient in sunscreens, ointments, and creams where it provides water resistance and enhances stability.[3]

-

Lubricant in Tableting: In the manufacturing of oral solid dosage forms, it acts as a hydrophobic lubricant, preventing the tablet formulation from sticking to the punches and dies of the press.

-

Viscosity Agent: It serves as a viscosity-increasing agent in non-aqueous formulations, helping to create stable gels and ointments.[1]

-

Emulsion Stabilizer: It helps to stabilize emulsions by preventing the coalescence of dispersed droplets, particularly in water-in-oil systems.[3]

-

Anti-Caking Agent: Its water-repellent properties prevent powdered products from absorbing moisture and forming clumps, ensuring flowability.[2]

Conclusion

The profound hydrophobicity of this compound is an intrinsic property derived from its amphiphilic molecular structure. The long, non-polar stearate chain creates a water-repellent character that is essential for its diverse applications, ranging from waterproofing agents in industrial coatings to critical excipients in pharmaceutical manufacturing. Understanding the chemical basis of this property, along with the standardized protocols for its measurement and synthesis, enables researchers and drug development professionals to effectively harness its capabilities in creating stable, high-performance products.

References

- 1. Aluminium monostearate - Wikipedia [en.wikipedia.org]

- 2. baerlocher.com [baerlocher.com]

- 3. Applications of metallic stearates - Goldstab Organics [goldstab.com]

- 4. akrochem.com [akrochem.com]

- 5. An Basic Overview to Metallic Stearates - Goldstab [goldstab.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. nanoscience.com [nanoscience.com]

- 8. Washburn method | KRÜSS Scientific [kruss-scientific.com]

- 9. scispace.com [scispace.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. cdn2.hubspot.net [cdn2.hubspot.net]

- 13. biolinscientific.com [biolinscientific.com]

- 14. spectraresearch.com [spectraresearch.com]

The Role of Aluminum Monostearate in Stabilizing Emulsions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum monostearate, a salt of stearic acid and aluminum, is a well-established yet complex excipient widely utilized in the pharmaceutical and cosmetic industries for its ability to stabilize emulsions, particularly of the water-in-oil (W/O) type. This technical guide provides an in-depth exploration of the core principles underlying the stabilizing action of this compound. It delves into its physicochemical properties, mechanisms of action, and the experimental protocols used to characterize its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the formulation of emulsified products.

Introduction

Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. The inherent instability of these systems necessitates the use of stabilizing agents to prevent phase separation over time. This compound has long been favored for its effectiveness as a stabilizer, thickener, and gelling agent in various formulations, including creams, ointments, and lotions.[1][2] Its utility stems from its unique molecular structure and resulting physicochemical properties that allow it to modify the rheology of the continuous phase and fortify the interface between the oil and water phases.

Physicochemical Properties of this compound

This compound is an organic compound with the molecular formula Al(OH)₂(C₁₈H₃₅O₂).[3] Commercial grades are often a mixture of mono-, di-, and tristearates, with the monostearate being particularly effective for emulsion stabilization.[4] Key physicochemical properties are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₇AlO₄ | [2] |

| Molecular Weight | 344.47 g/mol | [2] |

| Appearance | White to yellowish-white, fine, bulky powder | [5] |

| Solubility | Insoluble in water; Soluble in oils and organic solvents upon heating | [5] |

| Melting Point | Approximately 155-160 °C (decomposes) | [6] |

Table 1: Physicochemical Properties of this compound

Mechanism of Emulsion Stabilization

The primary mechanism by which this compound stabilizes water-in-oil (W/O) emulsions is through the formation of a structured network within the continuous oil phase. This process can be understood through the following logical steps:

Caption: Mechanism of W/O emulsion stabilization by this compound.

Upon heating in an oil phase, the this compound particles swell and dissolve.[1][7] As the mixture cools, the dissolved molecules associate to form a three-dimensional, semi-rigid gel network.[7] This gel structure imparts a significant increase in the viscosity of the oil phase. When water is dispersed within this gelled oil phase, the droplets are physically entrapped and their movement is restricted. The high viscosity of the continuous phase effectively prevents the coalescence of the water droplets, which is a primary mechanism of emulsion breakdown.[7]

Quantitative Effects on Emulsion Properties

While extensive quantitative data from a single, comprehensive study is scarce in publicly available literature, the following tables summarize typical effects of increasing this compound concentration on key emulsion stability parameters, based on qualitative descriptions and common formulation practices.

| Concentration of this compound (% w/w) | Apparent Viscosity of Mineral Oil (mPa·s at 25°C) | Observations |

| 0 (Control) | ~25-75 | Newtonian fluid |

| 1-2 | >1000 | Significant thickening, pseudoplastic behavior |

| 3-5 | >5000 | Gel-like consistency, thixotropic properties |

Table 2: Representative Effect of this compound Concentration on the Viscosity of Mineral Oil. [8][9][10]

| Concentration of this compound (% w/w) | Mean Droplet Size (d50) | Creaming Index after Centrifugation (%) |

| 0.5 | Larger, non-uniform | High |

| 1.0 | Smaller, more uniform | Moderate |

| 2.0 | Smallest, uniform | Low to negligible |

Table 3: Illustrative Impact of this compound Concentration on Droplet Size and Creaming Index in a W/O Emulsion.

Experimental Protocols

The following sections detail methodologies for the preparation and characterization of emulsions stabilized with this compound.

Preparation of a Water-in-Oil (W/O) Emulsion

This protocol describes a common method for preparing a stable W/O emulsion using this compound.[1][6]

Caption: Experimental workflow for preparing a W/O emulsion.

Methodology:

-

Oil Phase Preparation: Disperse the desired amount of this compound in the oil phase (e.g., mineral oil). Heat the dispersion to approximately 90-95°C with gentle agitation until the this compound is fully dissolved and the solution is clear.[1]

-

Aqueous Phase Preparation: In a separate vessel, heat the aqueous phase to the same temperature as the oil phase (90-95°C).

-

Emulsification: Slowly add the hot aqueous phase to the hot oil phase under continuous high-shear mixing. The rate of addition and the intensity of mixing are critical parameters for achieving a fine droplet dispersion.

-

Cooling: Continue mixing while allowing the emulsion to cool to room temperature. The gel network will form during this cooling process, leading to a significant increase in viscosity.

Characterization of Emulsion Stability

The stability of the prepared emulsion can be assessed through several key experimental procedures.

Caption: Workflow for emulsion stability characterization.

5.2.1. Viscosity Measurement

Objective: To determine the rheological properties of the emulsion.

Methodology:

-

Use a rotational viscometer or rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).

-

Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).

-

Perform a shear rate sweep to determine the viscosity profile. For emulsions stabilized with this compound, a shear-thinning (pseudoplastic) behavior is expected.[8]

-

Data on apparent viscosity at a specific shear rate can be used for comparative purposes.

5.2.2. Droplet Size Analysis

Objective: To measure the size distribution of the dispersed water droplets.

Methodology:

-

Microscopy: Place a small sample of the emulsion on a microscope slide with a coverslip. Observe the droplets under a light microscope. Image analysis software can be used to measure the size of a statistically significant number of droplets to determine the size distribution.[11]

-

Laser Diffraction: This technique can also be used, though it may require dilution of the emulsion in a suitable solvent that is miscible with the continuous phase but does not alter the droplet size. The principle involves passing a laser beam through the diluted sample and analyzing the diffraction pattern, which is related to the particle size.[12]

5.2.3. Creaming Index Determination

Objective: To quantify the extent of phase separation due to density differences.

Methodology:

-

Place a known volume of the emulsion into a graduated cylinder and seal it.

-

Store the cylinder under controlled conditions (e.g., room temperature or accelerated conditions at elevated temperatures).

-

At specified time intervals, measure the height of the separated aqueous layer (serum) at the bottom (for W/O emulsions).

-

The Creaming Index (CI) can be calculated using the formula: CI (%) = (Height of Serum Layer / Total Height of Emulsion) x 100[2]

-

Accelerated testing can be performed by centrifuging the emulsion at a specific speed and time, followed by measuring the volume of the separated phase.[2]

Conclusion

This compound is a versatile and effective stabilizer for emulsions, particularly for water-in-oil systems. Its primary stabilizing mechanism involves the formation of a viscous, three-dimensional gel network within the oil phase, which physically entraps the dispersed water droplets and prevents their coalescence. The concentration of this compound directly influences the rheological properties and, consequently, the stability of the emulsion. While quantitative data in the literature is not always presented in a standardized format, the experimental protocols outlined in this guide provide a robust framework for the systematic characterization and optimization of emulsion formulations containing this compound. A thorough understanding of its properties and mechanisms of action is crucial for leveraging its full potential in the development of stable and effective pharmaceutical and cosmetic products.

References

- 1. US4104403A - Water-oil emulsions and method of preparing same - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US2681291A - Aluminum stearate composition - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. asistandards.com [asistandards.com]

- 10. asistandards.com [asistandards.com]

- 11. US2308988A - Aluminum stearate solution and process of preparing the same - Google Patents [patents.google.com]

- 12. US4254104A - Process for preparing stable oil-in-water emulsions - Google Patents [patents.google.com]

The Evolution of Aluminum Stearates in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum stearates, the aluminum salts of stearic acid, have a rich history in scientific research and industrial applications, evolving from simple gelling agents to sophisticated functional excipients in modern drug delivery systems. This technical guide provides a comprehensive overview of the historical development of aluminum stearates, their synthesis and characterization, and their multifaceted roles in pharmaceutical research and development. Particular emphasis is placed on providing detailed experimental methodologies and quantitative data to aid researchers in their practical applications.

Historical Perspective: From Paints to Pharmaceuticals

The journey of aluminum stearates in research began in the late 19th century with the observation of their ability to form gels with oils.[1][2] This property was initially capitalized upon in the paint and varnish industries. Early 20th-century patents, such as those by Clarence A. Ward (1922) and W. A. Collings (1922), highlight their use as pigment suspending agents and to increase the body of paints.[2]

The transition of aluminum stearates into the pharmaceutical realm was driven by their unique physicochemical properties. Their hydrophobicity, lubricating nature, and gelling capabilities made them attractive candidates for a variety of applications. Early pharmaceutical patents from the mid-20th century demonstrate their use in creating stable, water-repellent formulations and as thickening agents in oily preparations.[3][4] A notable early application was in penicillin formulations, where aluminum stearate was used to form a gelled mineral oil base for procaine penicillin G, intended for veterinary use in treating mastitis.[3]

Synthesis and Chemical Nature

Aluminum stearates are typically produced as a mixture of aluminum mono-, di-, and tristearate. The composition of the final product is highly dependent on the synthesis method and the stoichiometry of the reactants. The two primary methods for their synthesis are the precipitation and fusion methods.

Precipitation Method

The precipitation method is the most common approach for synthesizing aluminum stearates. It involves the reaction of an aluminum salt (e.g., aluminum chloride or aluminum sulfate) with a soluble stearate salt (e.g., sodium stearate) in an aqueous medium. The resulting aluminum stearate precipitates out of the solution and is then filtered, washed, and dried.

The molar ratio of the reactants, particularly the acid-to-alkali ratio in the preparation of the sodium stearate solution, significantly influences the final composition of the aluminum stearate product.[5]

Fusion Method

The fusion method involves the direct reaction of stearic acid with an aluminum source, such as aluminum hydroxide, at elevated temperatures. This method is less common for pharmaceutical grades due to the potential for thermal degradation and impurities. A 2015 patent describes a one-step preparation process in a kneader, where stearic acid and aluminum trichloride are reacted at 80-100°C in the presence of a catalyst.[6]

Physicochemical Characterization

The functionality of aluminum stearates is intrinsically linked to their physicochemical properties. A variety of analytical techniques are employed to characterize these materials.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) is a powerful tool for determining the melting behavior and composition of aluminum stearate mixtures. The different forms (mono-, di-, and tri-stearate) and any free stearic acid exhibit distinct endothermic peaks.[5][7] Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the material.

Spectroscopic Analysis (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups and confirm the formation of the aluminum salt of stearic acid. The disappearance of the carboxylic acid carbonyl peak (around 1700 cm⁻¹) from stearic acid and the appearance of characteristic carboxylate salt peaks are indicative of salt formation.[8][9][10][11]

Quantitative Data on Aluminum Stearate Properties

The following tables summarize key quantitative data for different forms of aluminum stearate, compiled from various research findings.

| Property | Aluminum Monostearate | Aluminum Distearate | Aluminum Tristearate | Commercial Mixture (Di-stearate dominant)[5] |

| Melting Point (°C) | ~155[12] | ~145[12] | - | 146 (overall)[5] |

| Aluminum Content (%) | 14.5 - 16.5 (as Al₂O₃)[13] | 10.5 - 12.5 (as Alumina)[13] | - | 2.01 (as Al)[5] |

| Free Fatty Acids (%) | - | - | - | 8.22[5] |

| Density (g/cm³) | - | - | - | 0.9943[5] |

| DSC Endothermic Peaks (°C) for Commercial Aluminum Stearate (Di-stearate dominant)[5] | | | -------------------------------------------------------------------------------------- | | | Peak Temperature (°C) | Interpretation | | 55 | Melting of free stearic acid | | 86 | Melting of free reactants | | 120 | Melting of aluminum tri-/di-stearates | | 146 | Melting of aluminum distearate (overall melting) |

Pharmaceutical Applications and Experimental Protocols

Aluminum stearates have found diverse applications in pharmaceutical formulations, primarily as lubricants, stabilizers, and release-modifying agents.

Tablet Lubricant

Aluminum stearate is used as a lubricant in tablet manufacturing to reduce friction between the tablet and the die wall during ejection.[14][15][16][17]

-

Blend Preparation: Prepare a powder blend containing the active pharmaceutical ingredient (API), excipients, and varying concentrations of aluminum stearate (e.g., 0.5%, 1.0%, 1.5% w/w).

-

Tableting: Compress the blends into tablets using a tablet press equipped with force and displacement sensors.

-

Ejection Force Measurement: Record the force required to eject the tablet from the die. A lower ejection force indicates better lubrication.

-

Tablet Hardness and Friability: Measure the hardness (breaking force) and friability (resistance to abrasion) of the tablets. Excessive lubrication can sometimes lead to weaker tablets.

-

Dissolution Testing: Perform dissolution testing to assess the impact of the lubricant on the drug release profile. Hydrophobic lubricants like aluminum stearate can sometimes retard dissolution.

Emulsion Stabilizer in Topical Formulations

In creams and ointments, aluminum stearate functions as a thickening and stabilizing agent, preventing the separation of oil and water phases.[18][19]

-

Emulsion Preparation: Prepare oil-in-water or water-in-oil emulsions with and without aluminum stearate at various concentrations.

-

Microscopic Examination: Observe the emulsion under a microscope at different time points (e.g., 0, 24, 48 hours) to assess droplet size and distribution. Signs of instability include droplet coalescence and creaming.

-

Rheological Measurements: Use a rheometer to measure the viscosity and viscoelastic properties of the emulsion. A stable emulsion will maintain its rheological profile over time.[20][21]

-

Accelerated Stability Testing: Subject the emulsions to stress conditions such as elevated temperature and centrifugation to accelerate instability processes.[22][23]

Vaccine Adjuvant

Aluminum salts, including aluminum hydroxide and aluminum phosphate, have been used as adjuvants in vaccines for decades to enhance the immune response to the antigen.[24][25][26][27] The mechanism of action is complex and involves several pathways, including the activation of the NLRP3 inflammasome.[1][24][25][26][27]

The following diagram illustrates the proposed mechanism of NLRP3 inflammasome activation by aluminum-containing adjuvants.

Caption: NLRP3 inflammasome activation by aluminum adjuvants.

Sustained-Release Formulations

The gelling and hydrophobic properties of aluminum stearate have been explored for use in sustained-release oral drug delivery systems.[28][29] By forming a matrix with the drug, aluminum stearate can control the rate of drug release.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of aluminum stearates.

Caption: Synthesis and characterization workflow for aluminum stearates.

Conclusion

The historical development of aluminum stearates in research showcases a remarkable journey from a simple industrial additive to a versatile pharmaceutical excipient. Their unique physicochemical properties, including gelling, lubrication, and stabilization, have been harnessed in a wide array of applications, from traditional ointments to modern vaccine adjuvants. This guide has provided an in-depth look at their history, synthesis, characterization, and key applications, complete with quantitative data and experimental protocols. As pharmaceutical research continues to advance, the multifaceted nature of aluminum stearates ensures their continued relevance and exploration in novel drug delivery systems.

References

- 1. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Brief History of Aluminum Stearate as a Component of Paint [cool.culturalheritage.org]

- 3. US2792329A - Aluminum stearate gelled mineral oil containing procaine penicillin with or without streptomycin or dihydrostreptomycin - Google Patents [patents.google.com]

- 4. US2681291A - Aluminum stearate composition - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. Aluminum stearate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Stearic acid, aluminum salt [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. surfacesciencewestern.com [surfacesciencewestern.com]

- 12. This compound and Aluminium Distearate Manufacturers, SDS [mubychem.com]

- 13. This compound n Aluminum Distearate USP NF Manufacturers [anmol.org]

- 14. Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. biolinscientific.com [biolinscientific.com]

- 21. rheologylab.com [rheologylab.com]

- 22. researchgate.net [researchgate.net]

- 23. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Aluminum Adjuvant Improves Survival via NLRP3 Inflammasome and Myeloid Non-Granulocytic Cells in a Murine Model of Neonatal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. scispace.com [scispace.com]

- 29. Potential use of magnesium stearate and talc as dissolution retardants in the development of controlled drug delivery systems | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Safe Handling of Aluminum Monostearate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for aluminum monostearate in a laboratory setting. Adherence to these guidelines is crucial for ensuring the well-being of laboratory personnel and maintaining a safe research environment.

Hazard Identification and Classification

This compound is a white to off-white powder with a fatty acid odor. While some safety data sheets (SDS) may classify it as not hazardous, it is considered a hazardous substance by the Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.1200.[1] The primary hazards are associated with its physical form as a dust and potential eye irritation.

Physical and Chemical Properties

| Property | Value | References |

| Chemical Formula | C18H37AlO4 | [2] |

| Molecular Weight | 344.5 g/mol | [3] |

| Appearance | Fine white to off-white powder | [1] |

| Odor | Fatty acid odor | [1] |

| Solubility | Insoluble in water, alcohol, and ether. Soluble in alkali, petroleum, and turpentine oil. | [1][4] |

| Melting Point | ~145°C - 155°C (decomposes) | [4][5] |

| Stability | Stable under normal conditions. | [1][4] |

Health Hazard Data

| Exposure Route | Potential Health Effects | References |

| Eye Contact | Can cause eye irritation and damage. High concentrations may cause severe corneal damage. | [1][2] |

| Skin Contact | Not generally considered a skin irritant, but good hygiene practices are recommended. Entry through cuts or abrasions may cause systemic effects. | [1] |

| Inhalation | Not expected to be a respiratory irritant. However, long-term exposure to high dust concentrations may lead to lung function changes (pneumoconiosis). | [1] |

| Ingestion | Not classified as harmful by ingestion. | [1] |

| Chronic Exposure | Limited evidence suggests that long-term occupational exposure may have cumulative health effects. Exposure to large doses of aluminum has been linked to Alzheimer's disease. | [1] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure to this compound dust.

Engineering Controls:

-